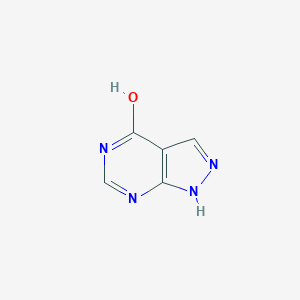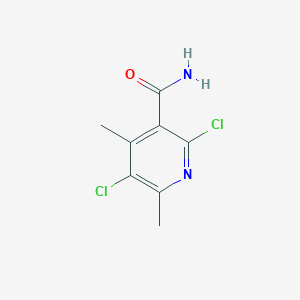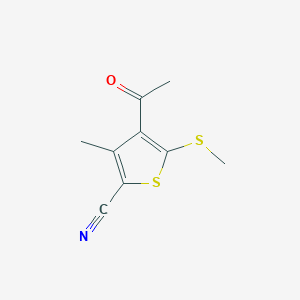
3-Ethoxybenzol-1,2-diamin
Übersicht
Beschreibung
3-Ethoxybenzene-1,2-diamine (EBDA) is an amine compound composed of three ethoxybenzene moieties and one diamine moiety. It is a colorless liquid with a pungent odor, and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and surfactants. EBDA has also been used in the production of polymers and catalysts, as well as in the synthesis of other amines. EBDA has also been studied for its potential use in the treatment of various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Synthese von Organokatalysatoren
3-Ethoxybenzol-1,2-diamin kann zur Synthese von bifunktionellen, nichtkovalenten Organokatalysatoren verwendet werden . Diese Organokatalysatoren basieren auf dem chiralen (1R,2R)-Cyclohexan-1,2-diamin-Gerüst, das einen 1,2-Benzoldiam-H-Bindungsdonor enthält . Das Verfahren beinhaltet eine nucleophile aromatische Substitution des 2-Fluornitrobenzolderivats mit dem handelsüblichen (1R,2R)-Cyclohexan-1,2-diamin .
Katalysatoren für die Michael-Addition
Die aus this compound synthetisierten Organokatalysatoren wurden in der Michael-Addition von Acetylaceton an trans-β-Nitrostyrol getestet . Das Additionsprodukt wurde mit unvollständigen Umsetzungen (bis zu 93%) und Enantioselektivitäten von bis zu 41% ee erhalten .
Synthese von Schiff-Base-Mischliganden
This compound kann zur Synthese von Schiff-Base-Mischliganden-Chelaten von Cu(II)-, Ni(II)-, Co(II)- und Mn(II)-Komplexen verwendet werden . Diese Komplexe werden im Verhältnis 1:1:1 (L1:L2:M) gebildet .
Studien zur biologischen Bewertung
Die aus this compound synthetisierten Schiff-Base-Mischliganden-Chelate wurden auf ihre antibakterielle Aktivität hin untersucht . Die Ergebnisse wurden berichtet, erläutert und mit bekannten Antibiotika verglichen .
Studien zur antioxidativen Aktivität
Die antioxidative Aktivität der aus this compound synthetisierten Schiff-Base-Komplexe wurde in vitro mit der DPPH-Methode bestimmt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width
Safety and Hazards
Zukünftige Richtungen
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Wirkmechanismus
Target of Action
It is known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3-Ethoxybenzene-1,2-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, influencing the function of several pathways .
Pharmacokinetics
The pharmacokinetic properties of 3-Ethoxybenzene-1,2-diamine suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 1.44, indicating its lipophilicity . It is considered very soluble, with a solubility of 3.63 mg/ml .
Result of Action
It is known that benzene derivatives can influence the structure and molecular mobility of cellulosic complexes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxybenzene-1,2-diamine. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
3-Ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions due to the stability of the benzene ring . The compound interacts with electrophiles, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . This intermediate can further react with nucleophiles, leading to substitution or addition products .
Cellular Effects
The exact cellular effects of 3-Ethoxybenzene-1,2-diamine are not well-studied. Benzene derivatives can interact with various cellular components and processes. For instance, they can form covalent bonds with proteins, potentially altering their function
Molecular Mechanism
The molecular mechanism of 3-Ethoxybenzene-1,2-diamine involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows 3-Ethoxybenzene-1,2-diamine to interact with various biomolecules.
Temporal Effects in Laboratory Settings
Benzene derivatives can undergo various reactions over time, including free radical bromination and nucleophilic substitution . These reactions can influence the stability and degradation of the compound.
Metabolic Pathways
Benzene derivatives can undergo various reactions, including electrophilic aromatic substitution . These reactions can involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
3-ethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGXXPFNLJLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331344 | |
| Record name | 3-ethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191849-71-5 | |
| Record name | 3-ethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














